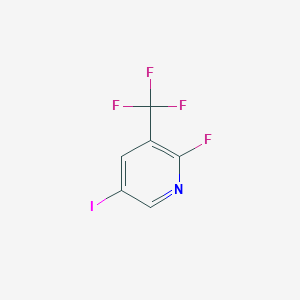2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC16556481
Molecular Formula: C6H2F4IN
Molecular Weight: 290.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H2F4IN |
|---|---|
| Molecular Weight | 290.98 g/mol |
| IUPAC Name | 2-fluoro-5-iodo-3-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C6H2F4IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H |
| Standard InChI Key | TVSUFQOJYFKUCL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)F)I |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine features a pyridine ring substituted at positions 2, 3, and 5 with fluorine, trifluoromethyl (-CF₃), and iodine atoms, respectively. The nitrogen atom at position 1 creates an electron-deficient aromatic system, while the electron-withdrawing groups further polarize the ring, enhancing its reactivity toward nucleophilic and electrophilic agents .
Molecular Formula and Weight
Key Structural Features:
-
Fluorine at Position 2: Enhances metabolic stability and lipophilicity compared to chlorine analogs .
-
Trifluoromethyl at Position 3: Introduces steric bulk and electron-withdrawing effects, directing reactivity toward position 5 .
-
Iodine at Position 5: Serves as a leaving group in cross-coupling reactions, enabling functionalization for drug discovery .
Physicochemical Properties
Data extrapolated from structurally similar compounds (e.g., 2-chloro-5-iodo-3-(trifluoromethyl)pyridine and 5-iodo-2-(trifluoromethyl)pyridine ):
| Property | Value |
|---|---|
| Boiling Point | ~260–265°C (estimated) |
| Density | ~2.05 g/cm³ (estimated) |
| LogP (Partition Coefficient) | 3.3–3.5 (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF |
Synthesis and Manufacturing
Synthetic Routes
Reactivity and Functionalization
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring facilitates NAS at position 5 (iodine site):
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids replaces iodine with aryl groups .
-
Cyanation: Reaction with CuCN yields 5-cyano derivatives for pharmaceutical intermediates .
Radical Reactions
The trifluoromethyl group participates in radical trifluoromethylation, enabling the synthesis of polyfluorinated compounds.
Applications in Research and Industry
Pharmaceutical Intermediates
-
Anticancer Agents: Iodine serves as a placeholder for functional groups targeting kinase inhibitors .
-
Antimicrobials: Fluorine and trifluoromethyl groups enhance bioavailability and target binding .
Agrochemical Development
-
Herbicides: Analogous compounds (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine) are precursors to herbicides like trifloxysulfuron .
Materials Science
-
Liquid Crystals: The planar pyridine core and halogen substituents aid in designing thermally stable mesogens .
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
-
HPLC: Reverse-phase C18 column, acetonitrile/water gradient.
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Competing reactions at positions 2 and 5 require careful catalyst selection .
-
Purification: High molecular weight and hydrophobicity complicate isolation .
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume